molecular formula C9H9N3O2 B3282989 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone CAS No. 76006-02-5

1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone

Cat. No.: B3282989
CAS No.: 76006-02-5
M. Wt: 191.19 g/mol
InChI Key: PAMSYYQRIZGVRS-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family These compounds are known for their diverse biological activities and are often used in drug discovery and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-1H-pyrazolo[3,4-c]pyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of dichloroethane as a co-solvent has been reported to enhance the scalability of the synthesis and improve the yield of the product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and leading to a biological response. The exact molecular pathways involved depend on the specific target and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone is unique due to the presence of both the methoxy group and the ethanone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(5-methoxypyrazolo[3,4-c]pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6(13)12-8-5-10-9(14-2)3-7(8)4-11-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMSYYQRIZGVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CN=C(C=C2C=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219987
Record name 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-02-5
Record name 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76006-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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